molecular formula C13H13BrN2O B12200320 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide

2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide

Cat. No.: B12200320
M. Wt: 293.16 g/mol
InChI Key: TZPPHGZPOIJVJO-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom at the 5-position of the indole ring and a cyclopropylacetamide group attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formation of Cyclopropylacetamide: The brominated indole is then reacted with cyclopropylamine and acetic anhydride to form the cyclopropylacetamide derivative. This reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-1H-indol-3-yl)ethanol: This compound has a similar indole structure with a bromine atom at the 5-position but differs in the functional group attached to the indole ring.

    5-(5-Bromo-1H-indol-1-yl)pentanoic acid: Another similar compound with a brominated indole ring and a different side chain.

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity compared to other similar compounds.

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-cyclopropylacetamide

InChI

InChI=1S/C13H13BrN2O/c14-10-1-4-12-9(7-10)5-6-16(12)8-13(17)15-11-2-3-11/h1,4-7,11H,2-3,8H2,(H,15,17)

InChI Key

TZPPHGZPOIJVJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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